N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMQVODUVXQORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the Nitrobenzyl Group: This step might involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Fluorophenyl Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, where a fluorophenyl boronic acid or halide is coupled with the intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives act by interacting with ion channels, enzymes, or receptors, modulating their activity. The nitro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both the nitrobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.
Biological Activity
N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with a fluorinated phenyl and a nitrophenyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 367.34 g/mol. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, while the nitro group can participate in various biochemical interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 0.52 to 31.64 μM, indicating potential for antimicrobial and anticancer applications .
- Receptor Modulation : The compound may also modulate various receptors, affecting cellular signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Anticancer Potential
The compound's anticancer potential has been explored in several studies. Notably, it has demonstrated efficacy in inhibiting tumor growth in xenograft models. For example, one study reported complete tumor stasis in a gastric carcinoma model following oral administration of a related compound . This suggests that derivatives of this compound may serve as promising candidates for cancer therapy.
Anti-inflammatory Effects
Preliminary investigations have indicated that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 3-nitrophenyl vs. 4-nitrophenyl). Aromatic proton signals in the 7.0–8.5 ppm range validate phenyl group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy, with expected [M+H]⁺ peaks around m/z 420–430 .
Q. Advanced Structural Elucidation
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms dihedral angles between aromatic rings (e.g., 8.38° in analogous structures) . Hydrogen bonding patterns (N–H⋯O) revealed through crystallography inform stability and polymorphism .
What strategies address contradictory biological activity data across assay systems?
Q. Basic Data Validation
Q. Advanced Mechanistic Analysis
- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions, as done for BMS-777607 (a structural analog) .
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific efficacy discrepancies .
How can computational tools predict kinase target interactions for this compound?
Q. Advanced Methodology
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to MET kinase’s ATP pocket, leveraging BMS-777607’s co-crystal structure (PDB: 3LQ8) as a template .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on fluorophenyl and nitrophenyl interactions with hydrophobic residues (e.g., MET’s Tyr-1230) .
What approaches establish structure-activity relationships (SAR) for phenyl ring modifications?
Q. Basic SAR Design
- Systematic Substitution : Replace 3-nitrophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Monitor changes in kinase inhibition (e.g., IC₅₀ shifts in MET assays) .
- Bioisosteric Replacement : Swap the dihydropyridine core with naphthyridine (as in ) to assess ring size impact on solubility .
Q. Advanced Analysis
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity using FEP+ in Desmond .
What methodologies assess metabolic stability and toxicity in preclinical studies?
Q. Key Techniques
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂). CYP450 inhibition screening (e.g., CYP3A4) identifies metabolic liabilities .
- AMES Test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100 .
- hERG Binding Assays : Patch-clamp electrophysiology predicts cardiotoxicity risks .
How do crystallographic data inform polymorph design for enhanced stability?
Q. Advanced Crystallography
- Hydrogen Bond Networks : Analyze packing motifs (e.g., centrosymmetric dimers in ) to engineer co-crystals with improved thermal stability .
- Polymorph Screening : Use solvent-drop grinding with 20 solvents (per ICH guidelines) to identify forms with higher melting points .
Which in vivo models validate anticancer efficacy observed in vitro?
Q. Advanced Preclinical Models
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
